4-Methoxy-2,3,6-trimethylaniline
Overview
Description
4-Methoxy-2,3,6-trimethylaniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of a methoxy group (-OCH3) and three methyl groups (-CH3) attached to the benzene ring, along with an amino group (-NH2). This compound is widely used in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Target of Action
It is known that aniline derivatives often interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the lone pair on the methoxy group donates electron density to the aromatic system, and a resonance contributor can be drawn in which a negative charge is placed on the carbon adjacent to the nitrogen, which makes the lone pair of the nitrogen more reactive .
Biochemical Pathways
It’s known that aniline derivatives can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The pharmacokinetics of aniline derivatives can vary widely depending on their specific chemical structure and the route of administration .
Result of Action
It’s known that aniline derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2,3,6-trimethylaniline. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,3,6-trimethylaniline typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction of the nitro group to an amino group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid oxidation of the methyl groups . The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2,3,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives that can be further utilized in different applications .
Scientific Research Applications
4-Methoxy-2,3,6-trimethylaniline has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: Similar in structure but lacks the methoxy group.
4-Methoxy-2-methylaniline: Similar but has fewer methyl groups.
2,4-Dimethoxyaniline: Contains two methoxy groups but fewer methyl groups.
Uniqueness
4-Methoxy-2,3,6-trimethylaniline is unique due to the presence of both methoxy and multiple methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
4-methoxy-2,3,6-trimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFQMPDJHVVIGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620849 | |
Record name | 4-Methoxy-2,3,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274907-38-9 | |
Record name | 4-Methoxy-2,3,6-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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